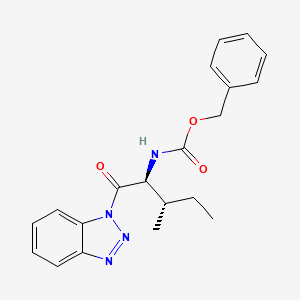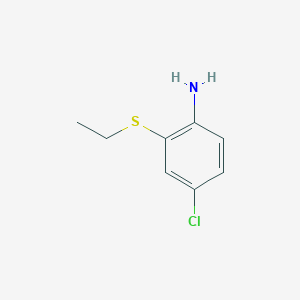
methyl (2Z)-azepan-2-ylidene(cyano)acetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyanoacetamides, which are related compounds, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique
Molecular Diversity in Cyclization Reactions
Methyl (2Z)-azepan-2-ylidene(cyano)acetate is involved in cyclization reactions, which are crucial for synthesizing complex molecular structures. For instance, Lu et al. (2016) demonstrated the use of similar compounds in ethanol to produce functionalized spiro compounds, showcasing the molecule's role in creating diverse molecular frameworks (Lu, Sun, Xie, & Yan, 2016).
Stereochemical Effects in Molecular Synthesis
The molecular structure of this compound influences stereochemical outcomes in synthesis. Ikeda et al. (1993) explored how the steric effects of similar molecules affect the geometrical isomerism of C=C bonds, highlighting the compound's role in controlling stereochemical configurations in organic synthesis (Ikeda, Yin, Kato, Mori, & Takeshita, 1993).
Nonlinear Optical Properties
Compounds similar to this compound exhibit significant nonlinear optical properties. Nogami et al. (1989) investigated derivatives for their potential in frequency doubling of infrared semiconductor lasers, which is essential in photonics and telecommunications (Nogami, Nakano, Shirota, Umegaki, Shimizu, Uemiya, & Yasuda, 1989).
Novel Synthesis Routes
The molecule also plays a role in novel synthetic routes for various functionalized organic compounds. For example, Lipin and Ershov (2021) used a similar compound in reactions to synthesize new organic molecules, illustrating its utility in expanding the range of accessible chemical compounds (Lipin & Ershov, 2021).
Synthesis of Push–Pull Chromophores
Belikov et al. (2018) demonstrated the synthesis of novel functionalized analogs of tricyanofuran-containing chromophores using similar molecules. This process is significant for developing new materials with electronic and optical applications (Belikov, Fedoseev, Ievlev, & Ershov, 2018).
Creation of Novel Spiro Compounds
The compound is crucial in the synthesis of novel spiro compounds, as shown by Dandia et al. (2013), who explored its reactivity with azomethine ylide. This research underscores its importance in creating complex organic structures with potential pharmaceutical applications (Dandia, Jain, Laxkar, & Bhati, 2013).
Safety and Hazards
The safety data sheet for methyl cyanoacetate indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation. Precautionary measures include washing thoroughly after handling, wearing eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Mode of Action
It’s structurally similar to methyl cyanoacetate, which is known to undergo calcite or fluorite catalyzed knövenagel condensation with aromatic aldehydes, giving the corresponding arylidenemalononitriles and (e)-α-cyanocinnamic esters .
Biochemical Pathways
It’s structurally similar to methyl cyanoacetate, which is used in the synthesis of various 1,2,5-tricarbonyl compounds .
Propriétés
IUPAC Name |
methyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)8(7-11)9-5-3-2-4-6-12-9/h12H,2-6H2,1H3/b9-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGRTUCDHFWOMM-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1CCCCCN1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\1/CCCCCN1)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(4-Methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3079572.png)
![9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B3079573.png)



![[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3079616.png)

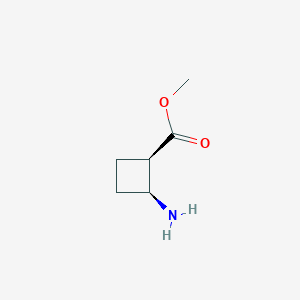
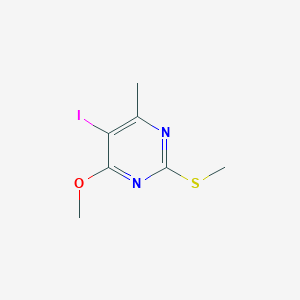
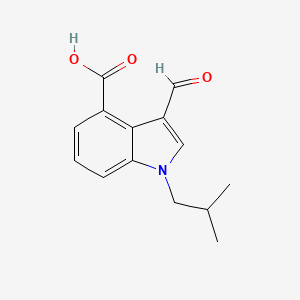
![tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B3079646.png)
